

Application Notes and Protocols: 1-Propanol in Pharmaceutical Formulations as a Solvent

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Compound of Interest

Compound Name: **1-Propanol**

Cat. No.: **B7761284**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propanol (n-propanol) is a primary alcohol that serves as a versatile solvent in the pharmaceutical industry.^{[1][2]} Its colorless, volatile nature, and miscibility with both water and many organic solvents make it a valuable component in a variety of pharmaceutical formulations.^{[2][3]} This document provides detailed application notes and protocols for the effective use of **1-propanol** as a solvent in the development of oral, topical, and parenteral dosage forms.

From a regulatory perspective, **1-propanol** is classified as a Class 3 solvent by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). This classification indicates that it has low toxic potential and is regarded as less of a risk to human health compared to Class 1 and 2 solvents.

Physicochemical Properties of 1-Propanol

A comprehensive understanding of **1-propanol**'s properties is crucial for formulation development. Key physicochemical data are summarized in the table below.

Property	Value
Molecular Formula	C ₃ H ₈ O
Molecular Weight	60.10 g/mol
Appearance	Clear, colorless liquid ^[4]
Odor	Characteristic alcohol-like ^[4]
Boiling Point	97.2 °C ^[4]
Melting Point	-126 °C
Density	0.803 g/cm ³ ^[4]
Flash Point	15 °C
Solubility in Water	Miscible ^[2]
log P (Octanol/Water)	0.34

Applications in Pharmaceutical Formulations

1-Propanol's utility as a solvent spans various dosage forms, primarily driven by its ability to dissolve a wide range of active pharmaceutical ingredients (APIs), including both polar and non-polar compounds.^[5]

Oral Liquid Formulations

In oral liquid medications, **1-propanol** can be employed as a co-solvent to enhance the solubility of poorly water-soluble drugs, ensuring a homogenous solution for accurate dosing.^[5]

Topical and Transdermal Formulations

For topical and transdermal delivery systems, **1-propanol** acts as both a solvent and a penetration enhancer.^[5] It can disrupt the lipid bilayers of the stratum corneum, facilitating the passage of APIs through the skin.^[5] This property makes it a valuable excipient in the formulation of gels, creams, and transdermal patches.

Parenteral Formulations

In injectable drug formulations, **1-propanol**, in combination with water, can create a co-solvent system to dissolve drugs that have low aqueous solubility. This is critical for developing stable and effective injectable products.[1]

Quantitative Data: Solubility of APIs in 1-Propanol

The following table summarizes the solubility of various APIs in **1-propanol**. This data is essential for initial formulation screening and development.

Active Pharmaceutical Ingredient (API)	Therapeutic Class	BCS Class	Solubility in 1-Propanol	Temperature (°C)
Celecoxib	Anti-inflammatory	II	0.099 - 0.174 mol·L ⁻¹	20 - 40
Ibuprofen	Anti-inflammatory	II	High (Specific value not cited)	25
Paracetamol (Acetaminophen)	Analgesic/Antipyretic	I	~150 g/kg	25
Lamotrigine	Anticonvulsant	II	Data in 1-propanol/water mixtures available	20 - 40
Diazepam	Anxiolytic	II	Data in propylene glycol/water mixtures available	25
Clonazepam	Anticonvulsant	II	Data in propylene glycol/water mixtures available	25
Phenobarbital	Anticonvulsant	II	Data in propylene glycol/water mixtures available	25

Note: BCS (Biopharmaceutics Classification System) classifies drugs based on their aqueous solubility and intestinal permeability.

Experimental Protocols

Protocol 1: Determination of API Solubility using the Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of an API in **1-propanol**.

Materials:

- Active Pharmaceutical Ingredient (API) powder
- **1-Propanol** (pharmaceutical grade)
- Volumetric flasks
- Mechanical shaker or orbital incubator with temperature control
- Analytical balance
- Filtration device (e.g., 0.45 μm syringe filters)
- High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method

Procedure:

- Prepare a series of vials or flasks.
- Add an excess amount of the API powder to each container. The excess solid should be visible.
- Add a known volume of **1-propanol** to each container.
- Seal the containers to prevent solvent evaporation.
- Place the containers in a mechanical shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

- Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
- After equilibration, allow the samples to stand undisturbed for a sufficient time to allow the excess solid to sediment.
- Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.
- Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen method (HPLC or UV-Vis).
- Analyze the concentration of the API in the diluted sample.
- Calculate the solubility of the API in **1-propanol** (e.g., in mg/mL).

Preparation

Add Excess API to Vial

Add Known Volume of 1-Propanol

Equilibration

Seal and Agitate at Constant Temperature

Allow Sedimentation

Analysis

Filter Supernatant

Dilute Sample

Analyze by HPLC/UV-Vis

Calculate Solubility

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Shake-Flask Solubility Determination Workflow

Protocol 2: Stability Testing of a 1-Propanol Based Oral Solution

This protocol provides a framework for assessing the chemical stability of an API in an oral solution formulated with **1-propanol** as a co-solvent.

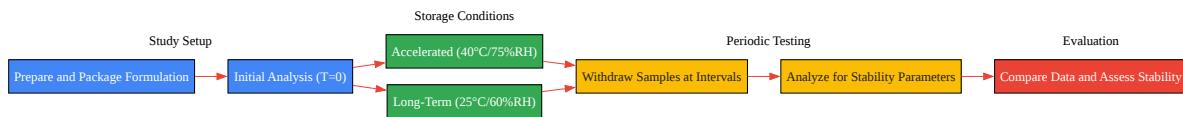
Materials:

- Test oral solution formulation containing the API and **1-propanol**
- Stability chambers with controlled temperature and humidity (e.g., 25 °C/60% RH, 40 °C/75% RH)
- Validated stability-indicating HPLC method for the API and its potential degradants
- pH meter
- Viscometer
- Appropriate glassware

Procedure:

- Sample Preparation: Prepare a sufficient quantity of the oral solution and package it in the intended container-closure system.
- Initial Analysis (Time Zero): At the beginning of the study, test the formulation for the following parameters:
 - Appearance (color, clarity)
 - pH
 - Viscosity
 - Assay of the API (using the validated HPLC method)
 - Quantification of any known degradation products.

- Stability Storage: Place the packaged samples in the stability chambers under the following conditions:
 - Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{RH} \pm 5\% \text{RH}$
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{RH} \pm 5\% \text{RH}$
- Testing Intervals: Withdraw samples at predetermined time points. For a 12-month study, typical intervals are:
 - Long-term: 0, 3, 6, 9, 12 months
 - Accelerated: 0, 1, 3, 6 months
- Analysis: At each time point, analyze the samples for the same parameters as in the initial analysis.
- Data Evaluation: Compare the results at each time point to the initial results and the established specifications to determine the stability of the formulation.



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Workflow for Stability Testing of a Liquid Formulation

Protocol 3: In Vitro Skin Permeation Study

This protocol describes a method to evaluate the potential of **1-propanol** to enhance the transdermal permeation of an API.

Materials:

- Franz diffusion cells
- Excised human or animal skin (e.g., rat or porcine skin)
- Test formulation containing the API and **1-propanol**
- Control formulation (without **1-propanol**)
- Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
- HPLC system for API quantification

Procedure:

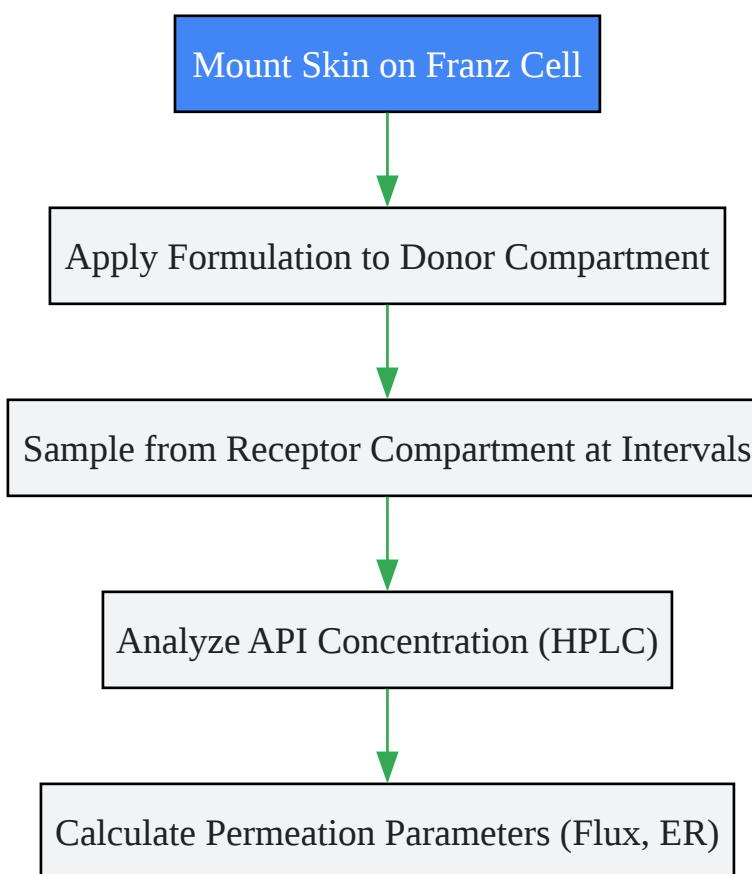
- Skin Preparation: Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
- Equilibration: Equilibrate the skin with the receptor solution for a defined period.
- Formulation Application: Apply a known amount of the test or control formulation to the surface of the skin in the donor compartment.
- Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor solution.
- Analysis: Analyze the API concentration in the collected samples using a validated HPLC method.
- Data Analysis:
 - Calculate the cumulative amount of API permeated per unit area over time.
 - Determine the steady-state flux (J_{ss}) from the slope of the linear portion of the cumulative amount versus time plot.

- Calculate the Enhancement Ratio (ER): $ER = J_{ss} (\text{with 1-propanol}) / J_{ss} (\text{without 1-propanol})$

Quantitative Data: **1-Propanol** as a Skin Permeation Enhancer

Active Pharmaceutical Ingredient (API)	Enhancement Ratio (ER) with 1-Propanol
Ketorolac	Lower enhancement compared to short-chain alcohols like ethanol and isopropanol

Note: The enhancement effect of **1-propanol** is concentration-dependent and API-specific.



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In Vitro Skin Permeation Study Workflow

Safety and Regulatory Considerations

1-Propanol is considered to have low toxicity.^[4] However, it is important to adhere to the limits for residual solvents as specified in the ICH Q3C guidelines. For Class 3 solvents like **1-propanol**, amounts of 50 mg per day or less are considered acceptable without justification.

Conclusion

1-Propanol is a valuable solvent in pharmaceutical formulation, offering good solvency for a range of APIs and utility in various dosage forms. Its classification as a Class 3 solvent makes it a favorable choice from a safety perspective. The protocols and data presented in this document provide a foundation for researchers and formulation scientists to effectively utilize **1-propanol** in the development of safe and effective pharmaceutical products. Further investigation into the solubility of a wider range of APIs and the specific enhancement ratios for transdermal delivery will continue to expand its applicability.

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